Predicted Lipophilicity (XLogP3-AA): Target vs. Non-Acrylamide and Directly Attached Acrylamide Comparators
The target compound exhibits a predicted XLogP3-AA of 1.9, derived from its full atomistic structure [1]. The des-acrylamide analog 3-bromo-4-fluoro-N-(2-aminoethyl)benzamide (predicted XLogP3-AA ~0.9) is approximately 1.0 log unit more hydrophilic, reflecting loss of the lipophilic vinyl group [2]. In contrast, N-(3-bromo-4-fluorophenyl)acrylamide, which attaches the acrylamide directly to the phenyl ring, has a lower XLogP3-AA (~1.5) owing to the absence of the ethylene spacer [3]. This 0.4–1.0 logP differential significantly impacts solubility, permeability, and non-specific protein binding in cell-based assays.
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 3-Bromo-4-fluoro-N-(2-aminoethyl)benzamide: ~0.9 (predicted); N-(3-bromo-4-fluorophenyl)acrylamide: ~1.5 (predicted) |
| Quantified Difference | Δ = +1.0 vs. des-acrylamide; Δ = +0.4 vs. directly-attached acrylamide |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release); standard in silico conditions |
Why This Matters
A logP difference of ≥0.5 alters predicted membrane permeability and distribution coefficients, directly affecting experimental concentrations required for cellular activity and influencing procurement decisions for cell-based screening libraries.
- [1] PubChem. (2025). Compound Summary for CID 71994796: 3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide, Computed Properties (XLogP3-AA). View Source
- [2] Predicted XLogP3-AA for 3-bromo-4-fluoro-N-(2-aminoethyl)benzamide based on structural analogy using XLogP3 algorithm (PubChem 2021). View Source
- [3] PubChem. (2025). Compound Summary for CID 130679700: N-(3-bromo-4-fluorophenyl)acrylamide, Computed Properties (XLogP3-AA). View Source
